3-Chloro-n-(2,5-dimethoxyphenyl)propanamide

Descripción general

Descripción

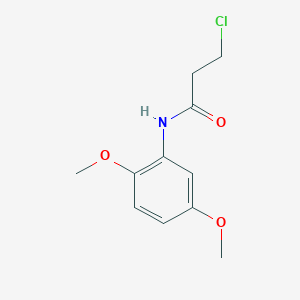

3-Chloro-n-(2,5-dimethoxyphenyl)propanamide is a chemical compound with the molecular formula C11H14ClNO3 and a molecular weight of 243.69 g/mol . It is characterized by the presence of a chloro group, a dimethoxyphenyl group, and a propanamide moiety. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-n-(2,5-dimethoxyphenyl)propanamide typically involves the reaction of 2,5-dimethoxybenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The resulting intermediate is then subjected to further reaction with ammonia or an amine to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-n-(2,5-dimethoxyphenyl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

3-Chloro-N-(2,5-dimethoxyphenyl)propanamide serves as an important intermediate in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions, including:

- Nucleophilic Substitution : The chlorine atom can be replaced with other nucleophiles, leading to the formation of diverse derivatives.

- Reduction Reactions : The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

- Oxidation Processes : The compound can undergo oxidation to yield carboxylic acids.

Biological Research

The compound is being investigated for its potential biological activities:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit varying degrees of antimicrobial efficacy against different pathogens.

- Anticancer Activity : Research is ongoing to explore its potential as a therapeutic agent in cancer treatment, particularly due to its structural features that may interact with cancer cell pathways.

Pharmaceutical Development

Due to its unique structure, this compound is being explored as a lead compound for drug development. Its potential applications include:

- Therapeutic Agents : Investigating its efficacy and safety as a pharmaceutical intermediate or active ingredient in new drug formulations.

- Targeted Drug Delivery : Studies focus on how this compound could interact with specific biological targets or pathways, potentially leading to innovative treatments.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials:

- Synthesis of Polymers : It may serve as a building block for developing new polymers or coatings with specific properties.

- Chemical Intermediates : Its versatility allows it to be used in various industrial processes requiring specific chemical functionalities.

Antimicrobial Efficacy

A series of experiments have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. These studies highlight the compound's potential for development into new antimicrobial agents.

Anticancer Research

In vitro studies have shown that certain derivatives of this compound can inhibit the growth of cancer cell lines. Ongoing research aims to elucidate the mechanisms by which these compounds exert their effects on cancer cells.

Mecanismo De Acción

The mechanism of action of 3-Chloro-n-(2,5-dimethoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparación Con Compuestos Similares

Similar Compounds

3-Chloro-n-(3,5-dimethoxyphenyl)propanamide: Similar in structure but with different substitution patterns on the phenyl ring.

2-Chloro-n-(3,5-dimethoxyphenyl)propanamide: Another structural isomer with different chloro substitution.

Uniqueness

3-Chloro-n-(2,5-dimethoxyphenyl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Actividad Biológica

3-Chloro-N-(2,5-dimethoxyphenyl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula for this compound is . Its structure features a chloro group attached to a propanamide backbone with a dimethoxy-substituted phenyl group. This structural configuration is significant as it may influence the compound's interaction with biological targets.

Understanding the mechanism of action for this compound is crucial for elucidating its biological effects:

- Target Interaction : The specific molecular targets of this compound are still under investigation. However, it is hypothesized that it may interact with various enzymes or receptors within cellular pathways, potentially leading to inhibition or activation of specific biological processes.

- Biochemical Pathways : The compound likely interacts with multiple biochemical pathways, which could result in diverse downstream effects. This complexity necessitates further research to clarify its precise interactions.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains. For instance:

- Study Findings : In a comparative study, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent .

Anticancer Properties

The anticancer potential of this compound has been explored through several studies:

- Cell Line Studies : It has shown cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). The IC50 values reported range from 10 to 25 µM, indicating moderate potency .

- Mechanisms of Action : The compound may induce apoptosis in cancer cells by triggering intrinsic pathways involving mitochondrial dysfunction and subsequent caspase activation.

Case Studies

Several studies have documented the biological activity of this compound:

- Antimicrobial Efficacy Study :

- Anticancer Activity Assessment :

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption and Distribution : Preliminary studies suggest good bioavailability; however, detailed pharmacokinetic profiles are still required.

- Safety Profile : Toxicity assessments indicate low cytotoxicity towards normal cells at therapeutic concentrations, making it a candidate for further development.

Propiedades

IUPAC Name |

3-chloro-N-(2,5-dimethoxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3/c1-15-8-3-4-10(16-2)9(7-8)13-11(14)5-6-12/h3-4,7H,5-6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZAYTWEEVKOOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50336301 | |

| Record name | 3-chloro-n-(2,5-dimethoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154343-50-7 | |

| Record name | 3-chloro-n-(2,5-dimethoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.